molecular formula C50H70N10O16S2 B14488271 Cbz-DL-Ser(1)-DL-Ala-DL-Cys(Acm)-DL-Nva-(2).Cbz-DL-Ser(2)-DL-Ala-DL-Cys(Acm)-DL-Nva-(1) CAS No. 63519-99-3

Cbz-DL-Ser(1)-DL-Ala-DL-Cys(Acm)-DL-Nva-(2).Cbz-DL-Ser(2)-DL-Ala-DL-Cys(Acm)-DL-Nva-(1)

Cat. No.: B14488271
CAS No.: 63519-99-3
M. Wt: 1131.3 g/mol
InChI Key: RGTJWMOWQIGAOK-UHFFFAOYSA-N
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Description

Cbz-DL-Ser(1)-DL-Ala-DL-Cys(Acm)-DL-Nva-(2).Cbz-DL-Ser(2)-DL-Ala-DL-Cys(Acm)-DL-Nva-(1) is a complex synthetic peptide. This compound is composed of multiple amino acids, including serine, alanine, cysteine, and norvaline, each protected by carbobenzoxy (Cbz) and acetamidomethyl (Acm) groups. The unique structure of this compound makes it a valuable tool in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-DL-Ser(1)-DL-Ala-DL-Cys(Acm)-DL-Nva-(2).Cbz-DL-Ser(2)-DL-Ala-DL-Cys(Acm)-DL-Nva-(1) involves several steps:

    Protection of Amino Acids: Each amino acid is protected using Cbz and Acm groups to prevent unwanted side reactions.

    Coupling Reactions: The protected amino acids are sequentially coupled using peptide bond formation techniques, typically involving reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).

    Deprotection: After the peptide chain is assembled, the protecting groups are removed under specific conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Cbz-DL-Ser(1)-DL-Ala-DL-Cys(Acm)-DL-Nva-(2).Cbz-DL-Ser(2)-DL-Ala-DL-Cys(Acm)-DL-Nva-(1) can undergo various chemical reactions, including:

    Oxidation: The cysteine residues can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to free thiol groups.

    Substitution: The amino acid side chains can participate in substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various nucleophiles under basic conditions.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Modified peptides with altered side chains.

Scientific Research Applications

Cbz-DL-Ser(1)-DL-Ala-DL-Cys(Acm)-DL-Nva-(2).Cbz-DL-Ser(2)-DL-Ala-DL-Cys(Acm)-DL-Nva-(1) has diverse applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Employed in the study of protein folding and disulfide bond formation.

    Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the development of novel biomaterials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of Cbz-DL-Ser(1)-DL-Ala-DL-Cys(Acm)-DL-Nva-(2).Cbz-DL-Ser(2)-DL-Ala-DL-Cys(Acm)-DL-Nva-(1) involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors involved in peptide synthesis and modification.

    Pathways: It can influence pathways related to protein folding, disulfide bond formation, and cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    Cbz-DL-Serine: A simpler peptide with similar protective groups.

    Cbz-DL-Cysteine: Contains cysteine with protective groups, used in similar research applications.

    Cbz-DL-Alanine: Another protected amino acid used in peptide synthesis.

Uniqueness

Cbz-DL-Ser(1)-DL-Ala-DL-Cys(Acm)-DL-Nva-(2).Cbz-DL-Ser(2)-DL-Ala-DL-Cys(Acm)-DL-Nva-(1) is unique due to its complex structure, which allows for the study of multiple amino acid interactions and modifications within a single molecule. This complexity makes it a valuable tool for advanced research in peptide chemistry and related fields.

Properties

CAS No.

63519-99-3

Molecular Formula

C50H70N10O16S2

Molecular Weight

1131.3 g/mol

IUPAC Name

benzyl N-[6,19-bis(acetamidomethylsulfanylmethyl)-9,22-dimethyl-2,5,8,11,15,18,21,24-octaoxo-25-(phenylmethoxycarbonylamino)-3,16-dipropyl-1,14-dioxa-4,7,10,17,20,23-hexazacyclohexacos-12-yl]carbamate

InChI

InChI=1S/C50H70N10O16S2/c1-7-15-35-47(69)73-23-37(59-49(71)75-21-33-17-11-9-12-18-33)43(65)53-30(4)42(64)58-40(26-78-28-52-32(6)62)46(68)56-36(16-8-2)48(70)74-24-38(60-50(72)76-22-34-19-13-10-14-20-34)44(66)54-29(3)41(63)57-39(45(67)55-35)25-77-27-51-31(5)61/h9-14,17-20,29-30,35-40H,7-8,15-16,21-28H2,1-6H3,(H,51,61)(H,52,62)(H,53,65)(H,54,66)(H,55,67)(H,56,68)(H,57,63)(H,58,64)(H,59,71)(H,60,72)

InChI Key

RGTJWMOWQIGAOK-UHFFFAOYSA-N

Canonical SMILES

CCCC1C(=O)OCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)OCC(C(=O)NC(C(=O)NC(C(=O)N1)CSCNC(=O)C)C)NC(=O)OCC2=CC=CC=C2)CCC)CSCNC(=O)C)C)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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